molecular formula C12H14F2O4 B13321031 Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate

Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate

Cat. No.: B13321031
M. Wt: 260.23 g/mol
InChI Key: RBPDKBTZAZRQAU-UHFFFAOYSA-N
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Description

Ethyl 2-(1,1-difluoro-6-oxospiro[25]octan-5-yl)-2-oxoacetate is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate typically involves multiple steps. One common synthetic route includes the reaction of a spirocyclic ketone with ethyl oxalyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity, leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions with biological macromolecules, enhancing its specificity and potency .

Comparison with Similar Compounds

Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate can be compared with other spirocyclic compounds, such as:

Properties

Molecular Formula

C12H14F2O4

Molecular Weight

260.23 g/mol

IUPAC Name

ethyl 2-(2,2-difluoro-6-oxospiro[2.5]octan-7-yl)-2-oxoacetate

InChI

InChI=1S/C12H14F2O4/c1-2-18-10(17)9(16)7-5-11(4-3-8(7)15)6-12(11,13)14/h7H,2-6H2,1H3

InChI Key

RBPDKBTZAZRQAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1CC2(CCC1=O)CC2(F)F

Origin of Product

United States

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